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A comprehensive analysis of preclinical data reveals the enhanced efficacy of ceftazidime-
avibactam over ceftazidime alone in combating challenging Gram-negative infections. The
addition of the B-lactamase inhibitor avibactam demonstrably restores and enhances
ceftazidime's activity against a broad spectrum of resistant bacteria, including carbapenem-
resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa, in various animal infection
models.

Ceftazidime, a third-generation cephalosporin, has long been a valuable tool in the clinician's
arsenal against Gram-negative bacteria. However, the escalating prevalence of 3-lactamase-
mediated resistance has significantly eroded its clinical utility. The combination of ceftazidime
with avibactam, a novel non-p-lactam (-lactamase inhibitor, was developed to address this
challenge. Avibactam effectively inactivates a wide range of B-lactamases, including Ambler
class A, C, and some D enzymes, thereby protecting ceftazidime from degradation and
restoring its bactericidal activity.[1][2][3][4] This guide provides a detailed comparison of the in
vivo efficacy of ceftazidime and ceftazidime-avibactam, supported by experimental data from
key preclinical studies.

Superior Efficacy of Ceftazidime-Avibactam in
Murine Infection Models
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Multiple in vivo studies utilizing murine infection models have consistently demonstrated the
superior efficacy of ceftazidime-avibactam compared to ceftazidime monotherapy, particularly
against ceftazidime-resistant isolates.

Neutropenic Thigh Infection Model

The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of
antimicrobial agents. In this model, ceftazidime-avibactam has shown significantly greater
bacterial load reduction compared to ceftazidime alone against various resistant phenotypes.

For instance, in a study involving 27 clinical P. aeruginosa isolates with high ceftazidime
minimum inhibitory concentrations (MICs), human-simulated doses of ceftazidime-avibactam
resulted in a bacterial density decrease of =0.5 log10 CFU for 22 of the isolates, whereas
ceftazidime alone only achieved this for 10 isolates.[5] Similarly, against a panel of
Enterobacteriaceae, ceftazidime-avibactam produced reductions in bacterial density against 16
of 18 isolates, while ceftazidime monotherapy was ineffective against 10 of 13 isolates.[1]

Against a ceftazidime-resistant, blaKPC-2-carrying Klebsiella pneumoniae strain, a single high
dose of ceftazidime had minimal effect on bacterial growth. In stark contrast, the co-
administration of avibactam with ceftazidime resulted in a bactericidal effect, with final bacterial
counts being almost 100-fold lower than pre-therapy counts.[6]

Immunocompetent Thigh Infection Model

The presence of a functional immune system further enhances the efficacy of both treatments,
but the advantage of ceftazidime-avibactam remains evident. In a study with 15 P. aeruginosa
isolates, ceftazidime-avibactam led to a bacterial reduction of 20.3 log10 CFU against all
isolates in immunocompetent mice, while ceftazidime achieved this against only 10 of the
isolates.[1][5]

Murine Lung Infection Model

In a murine pneumonia model, humanized doses of ceftazidime-avibactam were effective
against P. aeruginosa isolates with MICs up to 32 pug/mL, leading to bacterial load reductions of
>1 log10 CFU.[7][8] Ceftazidime alone showed variable efficacy against isolates with higher
MICs.[8]
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Other In Vivo Models

The enhanced efficacy of ceftazidime-avibactam has also been demonstrated in other animal
models. In a rat abdominal abscess model infected with blaKPC-2-positive K. pneumoniae,
ceftazidime-avibactam therapy resulted in a significantly lower bacterial load (3.3 log
CFU/abscess) compared to ceftazidime alone (9.3 log CFU/abscess) after 52 hours.[9]
Furthermore, in a murine septicemia model against ceftazidime-resistant Enterobacteriaceae,
the addition of avibactam restored the efficacy of ceftazidime, with 50% effective doses (ED50)

dropping from >90 mg/kg to a range of <5 to 65 mg/kg.[4]

Quantitative Efficacy Data

The following tables summarize the quantitative data from key in vivo comparative studies,
highlighting the superior performance of ceftazidime-avibactam.
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Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Below are summaries of the experimental protocols from the cited studies.

Neutropenic Murine Thigh Infection Model Protocol

e Animal Model: Typically, female ICR or CD-1 mice are rendered neutropenic by

intraperitoneal injections of cyclophosphamide.[1]

« Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g.,
1076 to 1077 CFU/thigh) of the test isolate.[1]

o Treatment: Human-simulated dosing regimens of ceftazidime or ceftazidime-avibactam are
administered subcutaneously or intravenously, typically starting 2 hours post-infection. Doses
are calculated to mimic the free-drug concentration-time profiles observed in humans.[1][5]

o Outcome Measurement: At 24 hours post-treatment initiation, mice are euthanized, and the
thighs are homogenized to determine the bacterial load (CFU/thigh). Efficacy is measured as
the change in log10 CFU compared to 0-hour controls.[1]
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Experimental workflow for the neutropenic murine thigh infection model.

Murine Lung Infection Model Protocol

¢ Animal Model: Mice are rendered neutropenic as described above.

« Infection: Mice are anesthetized, and a bacterial suspension is instilled intranasally or
intratracheally to establish a lung infection.

o Treatment: Human-simulated doses of the test agents are administered, typically starting 2

hours post-infection.

o Outcome Measurement: At 24 hours, mice are euthanized, and the lungs are aseptically
removed and homogenized to determine the bacterial burden (CFU/lung).
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Mechanism of Action: A Tale of Two Molecules

The enhanced in vivo efficacy of ceftazidime-avibactam is a direct result of their synergistic

interaction.
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Simplified signaling pathway of ceftazidime action and avibactam's role in overcoming

resistance.

Ceftazidime exerts its bactericidal effect by binding to and inactivating penicillin-binding

proteins (PBPs), essential enzymes in the synthesis of the bacterial cell wall. This disruption

leads to cell lysis and death. However, in resistant bacteria, B-lactamase enzymes hydrolyze
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the B-lactam ring of ceftazidime, rendering it inactive. Avibactam is a potent inhibitor of a broad
spectrum of B-lactamases. By binding to and inactivating these enzymes, avibactam protects
ceftazidime from degradation, allowing it to reach its PBP targets and effectively kill the
bacteria.

Conclusion

The in vivo evidence overwhelmingly supports the conclusion that ceftazidime-avibactam is a
significantly more effective therapeutic agent than ceftazidime alone for the treatment of
infections caused by many ceftazidime-resistant Gram-negative pathogens. The addition of
avibactam restores and enhances the in vivo activity of ceftazidime across various preclinical
infection models. These findings have been pivotal in the clinical development and approval of
ceftazidime-avibactam for treating complicated infections, offering a critical therapeutic option
in an era of mounting antimicrobial resistance. For researchers and drug development
professionals, these studies underscore the success of the 3-lactam/B-lactamase inhibitor
combination strategy in revitalizing older antibiotics and combating multidrug-resistant
organisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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